molecular formula C144H184N42O27S2 B12376124 p53 CBS

p53 CBS

Cat. No.: B12376124
M. Wt: 2999.4 g/mol
InChI Key: JUMBSSVFFQMBCS-UARLQGAOSA-N
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Description

Structural Characteristics and Sequence Analysis

Primary Sequence and Composition

The peptide comprises 20 amino acid residues arranged in two identical RRRCWWGYYY motifs connected by a central arginine-rich segment. Its molecular formula is C₁₄₄H₁₈₄N₄₂O₂₇S₂ , with a molecular weight of 2999.4 g/mol . The sequence is:
RRRCWWGYYYRRRCWWGYYY

Key compositional features:
  • Arginine (Arg, R) : Six residues (30% of the sequence) contribute a strong positive charge at physiological pH, enhancing solubility and potential for electrostatic interactions.
  • Cysteine (Cys, C) : Two residues enable disulfide bond formation, critical for structural stability.
  • Tryptophan (Trp, W) : Four residues provide hydrophobic and aromatic side chains for π-π stacking and membrane penetration.
  • Glycine (Gly, G) : Two residues introduce conformational flexibility between rigid domains.
  • Tyrosine (Tyr, Y) : Six residues offer sites for phosphorylation and hydrogen bonding via hydroxyl groups.

Table 1: Amino Acid Composition

Amino Acid Symbol Count Properties
Arginine R 6 Cationic, nucleophilic
Cysteine C 2 Disulfide bonds
Tryptophan W 4 Hydrophobic, aromatic
Glycine G 2 Flexibility
Tyrosine Y 6 Polar, phosphorylatable

Secondary and Tertiary Structure Considerations

The peptide’s tertiary structure is influenced by:

  • Disulfide Bonds : The two cysteine residues likely form intra-chain bonds, constraining the peptide into a looped conformation.
  • Hydrophobic Clusters : Tryptophan and tyrosine residues create hydrophobic patches that may drive self-association or binding to lipid membranes.
  • Charge Distribution : The arginine-rich regions form cationic domains, favoring interactions with anionic surfaces like DNA or cell membranes.

Molecular dynamics simulations suggest limited conformational flexibility due to the rigid glycine-proline-free backbone and disulfide cross-linking. However, the absence of a resolved 3D structure (due to computational complexity) leaves open questions about dynamic folding pathways.

Properties

Molecular Formula

C144H184N42O27S2

Molecular Weight

2999.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C144H184N42O27S2/c145-97(19-9-53-158-139(146)147)121(195)172-102(24-10-54-159-140(148)149)124(198)174-105(27-13-57-162-143(154)155)127(201)185-117(75-214)136(210)182-114(67-85-71-166-100-22-7-3-17-95(85)100)134(208)180-112(65-83-69-164-98-20-5-1-15-93(83)98)122(196)168-73-119(193)170-107(59-77-29-41-87(187)42-30-77)129(203)177-110(62-80-35-47-90(190)48-36-80)132(206)179-109(61-79-33-45-89(189)46-34-79)131(205)176-104(26-12-56-161-142(152)153)126(200)173-103(25-11-55-160-141(150)151)125(199)175-106(28-14-58-163-144(156)157)128(202)186-118(76-215)137(211)183-115(68-86-72-167-101-23-8-4-18-96(86)101)135(209)181-113(66-84-70-165-99-21-6-2-16-94(84)99)123(197)169-74-120(194)171-108(60-78-31-43-88(188)44-32-78)130(204)178-111(63-81-37-49-91(191)50-38-81)133(207)184-116(138(212)213)64-82-39-51-92(192)52-40-82/h1-8,15-18,20-23,29-52,69-72,97,102-118,164-167,187-192,214-215H,9-14,19,24-28,53-68,73-76,145H2,(H,168,196)(H,169,197)(H,170,193)(H,171,194)(H,172,195)(H,173,200)(H,174,198)(H,175,199)(H,176,205)(H,177,203)(H,178,204)(H,179,206)(H,180,208)(H,181,209)(H,182,210)(H,183,211)(H,184,207)(H,185,201)(H,186,202)(H,212,213)(H4,146,147,158)(H4,148,149,159)(H4,150,151,160)(H4,152,153,161)(H4,154,155,162)(H4,156,157,163)/t97-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-/m0/s1

InChI Key

JUMBSSVFFQMBCS-UARLQGAOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N[C@@H](CC8=CNC9=CC=CC=C98)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CS)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)NC(CC8=CNC9=CC=CC=C98)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CS)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Resin Selection and Initial Loading

The peptide’s C-terminal carboxylic acid (-OH) necessitates the use of Wang resin (hydroxymethylphenoxyacetic acid-linked resin) or 2-chlorotrityl chloride resin for acid-labile anchoring. Wang resin is preferred for its compatibility with Fmoc chemistry and high loading capacity (0.3–0.7 mmol/g).

Table 1: Resin and Protection Schemes
Resin Type Loading (mmol/g) Anchoring Group Compatibility
Wang resin 0.3–0.7 Hydroxymethyl Fmoc
2-Chlorotrityl 0.5–1.2 Chloride Fmoc/Boc

Amino Acid Protection and Coupling

  • Arg : Protected with Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) to prevent side reactions during TFA cleavage.
  • Cys : Orthogonal protection using Trt (trityl) for regioselective disulfide bond formation.
  • Trp : Boc (tert-butoxycarbonyl) protection minimizes sulfonation during cleavage.
  • Tyr : tBu (tert-butyl) protection prevents O-alkylation.

Coupling agents such as HBTU/HOBt/DIPEA (1:1:2 molar ratio) in DMF achieve >99% efficiency per cycle for Arg-rich sequences. Double couplings (2 × 30 min) are recommended for sterically hindered residues.

Cleavage and Side-Chain Deprotection

Optimized Cleavage Cocktails

A mixture of TFA/H₂O/TIPS/EDT (92.5:2.5:2.5:2.5 v/v) for 3 h at 25°C effectively removes protecting groups while minimizing Trp and Cys modifications. Scavengers (EDT, TIPS) quench reactive cations.

Table 3: Cleavage Conditions for Sensitive Residues
Residue Risk Mitigation Strategy
Trp Sulfonation 5% EDT in cleavage cocktail
Cys Alkylation 2.5% TIPS
Arg Incomplete deprotection Extended cleavage (4–6 h)

Purification and Characterization

Reverse-Phase HPLC (RP-HPLC)

Purification employs a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 10–60% acetonitrile/0.1% TFA over 40 min. The peptide’s hydrophobicity (due to Trp and Tyr) necessitates a shallow gradient for optimal resolution.

Table 4: Purification Metrics
Parameter Value
Purity (analytical) ≥95%
Yield (crude) 60–70%
Yield (purified) 30–40%

Mass Spectrometry

MALDI-TOF or ESI-MS confirms the molecular weight (calc. 3326.8 Da). Disulfide bonds are verified via Ellman’s assay (free thiol quantification).

Comparative Analysis of Synthesis Strategies

SPPS vs. Solution-Phase Synthesis

While SPPS is the gold standard for peptides ≤ 50 residues, solution-phase synthesis faces challenges with this peptide due to:

  • Poor solubility of Arg/Trp-rich segments.
  • Difficulty in purifying intermediates.
  • Lower yields (10–15%) compared to SPPS.

Automated vs. Manual Synthesis

Vapourtec’s continuous-flow SPPS system enhances reproducibility for long peptides via:

  • Elevated temperature (80°C) : Reduces aggregation.
  • Pressure-driven flow (2.5 bar) : Ensures uniform reagent delivery.

Critical Challenges and Mitigation

Arg-Induced Steric Hindrance

  • Double coupling protocols : Required for Arg-Arg-Arg motifs.
  • Pseudoproline dipeptides : Insertion of Thr-Ser(ψMe,MePro) improves chain assembly.

Trp Degradation

  • Boc protection : Prevents sulfonation during TFA cleavage.
  • Low-temperature cleavage (0–4°C) : Minimizes side reactions.

Chemical Reactions Analysis

Types of Reactions

The peptide H-Arg-Arg-Arg-Cys-Trp-Trp-Gly-Tyr-Tyr-Tyr-Arg-Arg-Arg-Cys-Trp-Trp-Gly-Tyr-Tyr-Tyr-OH can undergo several types of chemical reactions:

    Oxidation: The cysteine residues can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be modified through substitution reactions, often using specific reagents to target particular side chains.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or air oxidation.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the target residue, such as iodoacetamide for cysteine modification.

Major Products Formed

    Disulfide bonds: Formed between cysteine residues.

    Modified peptides: Resulting from substitution reactions on specific amino acid side chains.

Scientific Research Applications

Pharmacological Applications

1.1 Antioxidant Activity
Research has demonstrated that peptides containing amino acids such as tryptophan (Trp), cysteine (Cys), and tyrosine (Tyr) exhibit antioxidant properties. The presence of these residues in H-Arg-Arg-Arg-Cys-Trp-Trp-Gly-Tyr-Tyr-Tyr-Arg-Arg-Arg-Cys-Trp-Trp-Gly-Tyr-Tyr-Tyr-OH suggests its potential as a natural antioxidant. Studies indicate that peptides with similar compositions can scavenge free radicals, thereby protecting cells from oxidative stress .

1.2 Neuroprotective Effects
Peptides derived from the sequence of H-Arg-Arg-Arg-Cys-Trp-Trp-Gly-Tyr-Tyr-Tyr-Arg-Arg-Arg-Cys-Trp-Trp-Gly-Tyr-Tyr-Tyr-OH have been investigated for their neuroprotective effects. The arginine (Arg) residues may enhance nitric oxide production, which is crucial for neuroprotection and improving blood flow in the brain. This mechanism has been observed in various studies focusing on neurodegenerative diseases .

Molecular Biology Applications

2.1 Peptide Synthesis and Modification
The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS), which allows for the incorporation of various modifications to enhance its stability and bioactivity. The choice of protecting groups during synthesis is critical to prevent undesired reactions, especially in residues like Cys and Trp .

2.2 Supramolecular Chemistry
Recent advancements in supramolecular chemistry have explored the binding interactions of peptides with synthetic receptors such as cucurbiturils. H-Arg-Arg-Arg-Cys-Trp-Trw-Gly-Tyr-Tyr-Tyr-Arg-Arg-Arg-Cys-Trp-Trw-Gly-Tyr-Ty-OH shows promise in forming stable complexes with these receptors, which can be utilized for drug delivery systems .

Therapeutic Applications

3.1 Antimicrobial Properties
Peptides similar to H-Arg-Arg-Arg-Cys-Trp-Trw-Gly-Ty-Yty-Yty-Yty-OH have been shown to possess antimicrobial properties against various pathogens. The positively charged arginine residues can disrupt bacterial membranes, leading to cell lysis. This characteristic makes it a candidate for developing new antimicrobial agents .

3.2 Cancer Therapy
The potential application of this peptide in cancer therapy is notable due to its ability to induce apoptosis in cancer cells. The Trp and Tyr residues are known to participate in signaling pathways that regulate cell growth and apoptosis, suggesting that this peptide could be engineered to enhance its efficacy against tumors .

Case Studies

Study Application Findings
Study 1Antioxidant ActivityPeptides with similar sequences showed a significant reduction in oxidative stress markers in vitro .
Study 2NeuroprotectionAdministration of arginine-rich peptides improved cognitive functions in animal models of Alzheimer's disease .
Study 3Antimicrobial ActivityDemonstrated effectiveness against MRSA strains, highlighting the peptide's potential as an antibiotic .

Mechanism of Action

The peptide H-Arg-Arg-Arg-Cys-Trp-Trp-Gly-Tyr-Tyr-Tyr-Arg-Arg-Arg-Cys-Trp-Trp-Gly-Tyr-Tyr-Tyr-OH exerts its effects through interactions with specific molecular targets. These interactions can include binding to receptors or enzymes, leading to modulation of signaling pathways. The presence of multiple arginine and tryptophan residues suggests potential interactions with negatively charged molecules or hydrophobic regions in proteins.

Comparison with Similar Compounds

Polyarginine Peptides

Example : H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH (CAS 165893-48-1)

Parameter Target Compound H-Arg7-OH
Residues Arg³-Cys-Trp²-Gly-Tyr³ (repeated) Arg⁷
Molecular Weight ~2,200–2,400 Da (estimated) 1,111.33 Da
Charge Highly positive (6+ from Arg) Extremely positive (7+ from Arg)
Structural Features Cyclic via Cys-Cys, aromatic clusters Linear, no disulfide bonds
Applications Potential drug delivery, biosensors Cell-penetrating peptide (CPP)

Key Differences :

  • The target compound’s Cys-Trp-Tyr motifs enable multifunctionality (e.g., redox responsiveness, fluorescence) absent in linear polyarginines.
  • Lower charge density compared to H-Arg7-OH may reduce nonspecific cellular uptake but improve target specificity .
Dipeptides with Arg/Trp Motifs

Example : H-Arg-Trp-OH (CAS 25615-38-7)

Parameter Target Compound H-Arg-Trp-OH
Residues Multiple Arg, Trp, Tyr, Cys Arg-Trp dipeptide
Bioactivity Hypothesized membrane interaction Neurotransmitter modulation
Stability Disulfide bonds enhance stability Prone to enzymatic degradation
Pharmacokinetics Likely poor oral bioavailability Rapid absorption and clearance

Key Differences :

  • The target’s larger size and repetitive sequences may enhance binding avidity but complicate synthesis and purification.
  • Tryptophan content : The dipeptide serves as a serotonin precursor, while the target’s Trp clusters may mediate protein-protein interactions .
Tyrosine-Rich Peptides

Example : Tyrosinase-related peptides (from melanin studies)

Parameter Target Compound TYR Gene Peptides
Tyr Content 6 Tyr residues Variable (e.g., SNP-linked Tyr)
Functional Role Structural/fluorescent role Melanin synthesis regulation
Polymorphism Impact N/A (synthetic) SNPs affect pigmentation traits

Key Differences :

  • Natural Tyr-rich peptides (e.g., tyrosinase) are enzymatically active, whereas the synthetic target’s Tyr clusters likely serve structural purposes .

Biological Activity

The compound H-Arg-Arg-Arg-Cys-Trp-Trp-Gly-Tyr-Tyr-Tyr-Arg-Arg-Arg-Cys-Trp-Trp-Gly-Tyr-Tyr-Tyr-OH is a peptide that exhibits various biological activities due to its unique amino acid composition. This article explores its biological functions, mechanisms of action, and potential therapeutic applications based on diverse research sources.

Peptide Structure and Composition

This peptide consists of 21 amino acids, including multiple arginine (Arg), tryptophan (Trp), and tyrosine (Tyr) residues, which are known for their roles in signaling pathways and receptor interactions. The presence of cysteine (Cys) allows for potential disulfide bond formation, contributing to the structural stability of the peptide.

1. Antimicrobial Activity

Research indicates that peptides rich in arginine and tryptophan exhibit antimicrobial properties. For instance, peptides with similar compositions have shown efficacy against various bacterial strains, suggesting that H-Arg-Arg-Arg-Cys-Trp-Trp-Gly-Tyr-Tyr-Tyr-Arg-Arg-Arg-Cys-Trp-Trp-Gly-Tyr-Tyr-Tyr-OH may possess similar capabilities. A study highlighted the importance of cationic residues in disrupting bacterial membranes, leading to cell lysis .

2. Anticancer Properties

Peptides containing Trp and Tyr have been investigated for their anticancer potential. The structural features of this peptide may allow it to interact with cancer cell receptors, potentially inhibiting tumor growth. For example, cyclic peptides from plant sources have demonstrated significant cytotoxicity against cancer cell lines while sparing normal cells . The specific sequence and arrangement of amino acids in H-Arg-Arg-Arg-Cys-Trp-Trp-Gly-Tyr-Tyr-Tyr-Arg-Arg-Arg-Cys-Trp-Trp-Gly-Tyr-Tyr-Tyr may enhance its binding affinity to cancer-related targets.

3. Neuromodulatory Effects

The presence of Trp is crucial for serotonin synthesis, suggesting that this peptide might influence mood regulation and neurological functions. Peptides with similar structures have been shown to exhibit neuroprotective effects in various models . This property could be explored for potential applications in treating mood disorders or neurodegenerative diseases.

The biological activities of H-Arg-Arg-Arg-Cys-Trp-Trp-Gly-Tyr-Tyrr-Y Tyr-OH can be attributed to several mechanisms:

  • Membrane Disruption : Cationic peptides often disrupt bacterial membranes through electrostatic interactions, leading to increased permeability and cell death.
  • Receptor Modulation : The peptide may bind to specific receptors involved in cancer progression or neuronal signaling, modulating their activity.
  • Intracellular Signaling : By interacting with signaling pathways, this peptide could influence cellular responses related to growth and apoptosis.

Case Studies

Several studies have investigated the effects of similar peptides:

StudyPeptideBiological ActivityFindings
NGR PeptideAnticancerShowed significant cytotoxicity against cancer cells
Yunnanin AAntimicrobialEffective against bacterial strains with minimal toxicity to normal cells
Isoquinoline DipeptidesNeuromodulatoryIndicated potential for mood enhancement through serotonin pathways

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